molecular formula C15H15NO4 B047401 Zelandopam CAS No. 119085-25-5

Zelandopam

Cat. No.: B047401
CAS No.: 119085-25-5
M. Wt: 273.28 g/mol
InChI Key: FULLEMQICAKPOE-UHFFFAOYSA-N
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Description

Zelandopam is a selective dopamine D1-like receptor agonist. It has been studied for its potential therapeutic effects in treating conditions such as heart failure, hypertension, and renal insufficiency. The compound has shown promise in clinical trials, particularly for its ability to promote renal function and cardiovascular health .

Preparation Methods

The synthesis of Zelandopam involves several steps, including the formation of its core structure and subsequent functionalizationThe final product is often obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Zelandopam undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Zelandopam exerts its effects by selectively activating dopamine D1-like receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels promote vasodilation, enhance renal blood flow, and improve cardiac output. The compound’s effects are primarily mediated through the G-protein-coupled receptor pathway .

Comparison with Similar Compounds

Zelandopam is unique among dopamine receptor agonists due to its high selectivity for D1-like receptors. Similar compounds include:

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLEMQICAKPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563344, DTXSID20861352
Record name 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_25450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119085-25-5
Record name 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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